Yoduro de glicopirrolato

Descripción general

Descripción

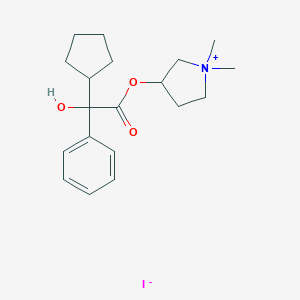

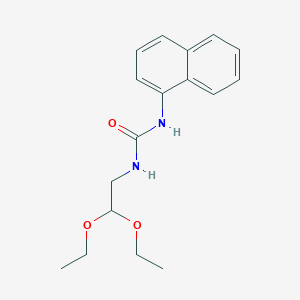

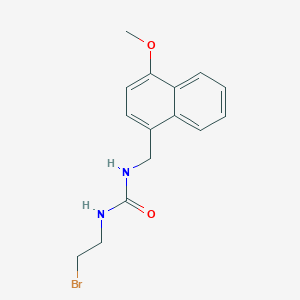

Glycopyrrolate iodide is a synthetic quaternary ammonium compound. It is structurally related to glycopyrrolate, a well-known anticholinergic agent. Glycopyrrolate iodide is primarily used in pharmaceutical research and has applications in various fields, including medicine and chemistry. Its chemical formula is C19H28INO3, and it has a molecular weight of 445.33 .

Aplicaciones Científicas De Investigación

Glycopyrrolate iodide has several scientific research applications:

Chemistry: The compound is used in research involving quaternary ammonium salts and their reactions.

Mecanismo De Acción

Target of Action

Glycopyrrolate iodide, also known as Glycopyrronium, primarily targets muscarinic acetylcholine receptors . These receptors are present in the autonomic effector cells of smooth muscle, cardiac muscle, the sinoatrial node, the atrioventricular node, exocrine glands, and minimally, in the autonomic ganglia .

Mode of Action

Glycopyrrolate iodide acts as an antagonist of muscarinic acetylcholine receptors . It blocks the effects of acetylcholine at parasympathetic sites in various tissues, primarily occurring in the central nervous system, smooth muscle, and secretory glands .

Biochemical Pathways

The antagonistic action of Glycopyrrolate iodide on muscarinic acetylcholine receptors affects several biochemical pathways. It reduces gastric acid secretions, controls excessive pharyngeal, tracheal, and bronchial secretions, and reduces bronchoconstriction in COPD .

Pharmacokinetics

Glycopyrrolate iodide has highly variable pharmacokinetics. It reaches a mean Cmax of 0.318 ng/mL, a Tmax of 3.1 hours, and an AUC 0-24 of 1.74 h*ng/mL . The mean volume of distribution in patients aged 1-14 years old is 1.3-1.8 L/kg, with a range of 0.7-3.9 L/kg .

Result of Action

The molecular and cellular effects of Glycopyrrolate iodide’s action include a significant reduction in the proinflammatory phenotype observed in the lungs and bronchoalveolar lavage fluid . It also significantly ameliorates the elastase-induced emphysematous lung structure and desaturation . Furthermore, it prevents the development of COPD-PH, as shown by improvements in the hemodynamic and histological phenotypes .

Action Environment

Environmental factors such as exposure to noxious particles (e.g., environmental inhaled particulates, air pollution) can influence the action, efficacy, and stability of Glycopyrrolate iodide . Additionally, forced degradation studies provide an approach to analyze the stability of drug samples in pharmaceutical industries .

Análisis Bioquímico

Biochemical Properties

Glycopyrrolate iodide interacts with muscarinic receptors, specifically showing the highest affinity for M1 receptors, followed by M3, M2/M4, and M5 . These interactions are competitive, inhibiting cholinergic transmission .

Cellular Effects

Glycopyrrolate iodide influences cell function by reducing secretions in various parts of the body. It is used for reducing sweat gland, oral, airway, and gastric secretions . It also reduces cardiac inhibitory reflexes and bronchoconstriction in chronic obstructive pulmonary disease (COPD) .

Molecular Mechanism

The mechanism of action of glycopyrrolate iodide involves blocking the action of acetylcholine on muscarinic receptors, thus inhibiting cholinergic transmission . This results in a decrease in stomach acid and saliva production .

Temporal Effects in Laboratory Settings

In laboratory settings, glycopyrrolate iodide has shown to have significant effects over time. For instance, in a study involving infants with bronchiolitis, 85.2% of the group who received glycopyrrolate showed very good outcome criteria in the first 48 hours .

Dosage Effects in Animal Models

In animal models, the effects of glycopyrrolate iodide vary with different dosages. For instance, in dogs and cats, it is used for the management of vagally mediated bradyarrhythmias at a dosage of 2–10 μg/kg intravenously or intramuscularly .

Metabolic Pathways

Glycopyrrolate iodide is metabolized primarily by cytochrome P450 (CYP) 2D6, with minor contributions from other CYP enzymes . This metabolism does not play a significant role in its elimination .

Transport and Distribution

It is known that iodide transport is dependent on the nutritional availability of iodide and on the stimulation of the thyroid-stimulating hormone receptor .

Subcellular Localization

Its human ortholog, the sodium/iodide symporter (NIS), is known to be a membrane glycoprotein that transports iodide ions into thyroid cells . The function of this membrane protein is closely regulated by post-translational glycosylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glycopyrrolate iodide involves the reaction of glycopyrrolate with an iodide source. One common method includes dissolving glycopyrrolate in a suitable solvent, such as acetonitrile, and then adding an iodide salt, such as potassium iodide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of glycopyrrolate iodide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and purification steps to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Glycopyrrolate iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides. These reactions typically occur in polar solvents and may require catalysts.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used. For example, using hydroxide ions can yield glycopyrrolate hydroxide.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Glycopyrrolate: A closely related compound with similar anticholinergic properties.

Atropine: Another anticholinergic agent with a broader range of effects due to its ability to cross the blood-brain barrier.

Scopolamine: Similar to atropine but with a more pronounced effect on the central nervous system.

Uniqueness of Glycopyrrolate Iodide: Glycopyrrolate iodide is unique due to its quaternary ammonium structure, which limits its ability to cross lipid membranes, such as the blood-brain barrier. This property makes it particularly useful for peripheral applications without significant central nervous system effects .

Propiedades

IUPAC Name |

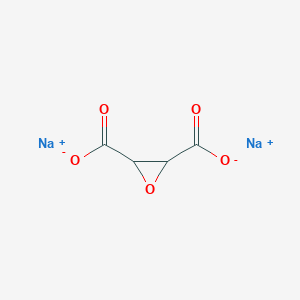

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXIQDYNAVSOAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469445 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873295-32-0 | |

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

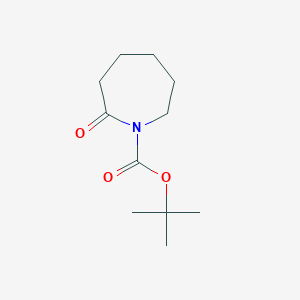

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)

![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)